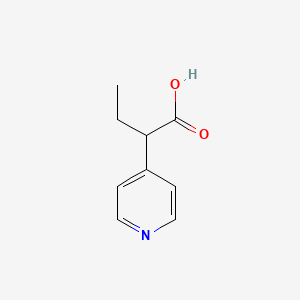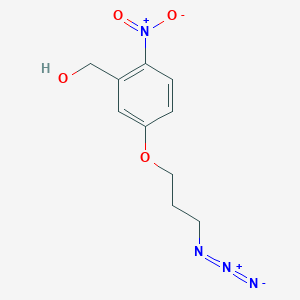
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is derived from trifluoromethanesulfonic acid, which is one of the strongest known acids and is widely used as a catalyst in organic synthesis .
Méthodes De Préparation
The synthesis of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves several steps. One common method includes the reaction of trifluoromethanesulfonic acid with 3-fluoro-2-nitrophenol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein modifications due to its ability to act as a strong electrophile.
Mécanisme D'action
The mechanism of action of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves its strong electrophilic nature. The trifluoromethanesulfonate group acts as a leaving group, facilitating various substitution reactions. The nitro group can undergo reduction or oxidation, leading to different products depending on the reaction conditions. The compound’s strong acidity and ability to stabilize carbocations make it a valuable reagent in many chemical transformations .
Comparaison Avec Des Composés Similaires
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is unique due to its combination of strong acidity and electrophilic properties. Similar compounds include:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonyl chloride: Used in the synthesis of various triflate esters and as a reagent in organic synthesis.
Trifluoromethanesulfonic anhydride: Another strong acid used in acylation reactions and the synthesis of triflate esters.
These compounds share similar properties but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C7H3F4NO5S |
|---|---|
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3F4NO5S/c8-4-2-1-3-5(6(4)12(13)14)17-18(15,16)7(9,10)11/h1-3H |
Clé InChI |
PLHSHROOIQMOFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8664651.png)

![2-(Furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8664659.png)


![3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one](/img/structure/B8664676.png)





![N-[(3-Methylthiophen-2-yl)methyl]acetamide](/img/structure/B8664737.png)


